Resminostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Resminostat, also known as 4SC-201, is a small molecule inhibitor that belongs to a class of drugs called Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus. Resminostat works by blocking the activity of HDACs, leading to increased acetylation of histones and altered gene expression patterns. This altered gene expression can have various effects on cancer cells, making Resminostat a potential therapeutic agent [].

- Studies have shown that Resminostat can induce cell death (apoptosis) in various cancer cell lines, including those from leukemia, lymphoma, and solid tumors [, ].

- Resminostat may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development [].

- Additionally, research suggests that Resminostat can enhance the sensitivity of cancer cells to other cancer therapies, such as chemotherapy and radiation therapy [].

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable compound classified as a histone deacetylase inhibitor. It primarily targets class I, IIb, and IV histone deacetylases, with a significant specificity for HDAC6. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce hyperacetylation of histones and non-histone proteins, resulting in altered gene expression and inhibition of tumor growth .

Resminostat's anti-cancer activity is believed to be linked to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, Resminostat can cause an accumulation of acetylated histones, leading to changes in gene expression that may promote cell death in cancer cells [, ].

As Resminostat is still under investigation, comprehensive safety data is not publicly available. However, some clinical trials have reported side effects such as fatigue, nausea, and diarrhea []. More research is needed to fully understand the safety profile of Resminostat.

Please Note:

- This analysis is for informational purposes only and does not constitute medical advice.

- Due to the ongoing research phase of Resminostat, some information may be limited or unavailable.

- Further research is necessary to fully understand the potential of Resminostat as a cancer treatment.

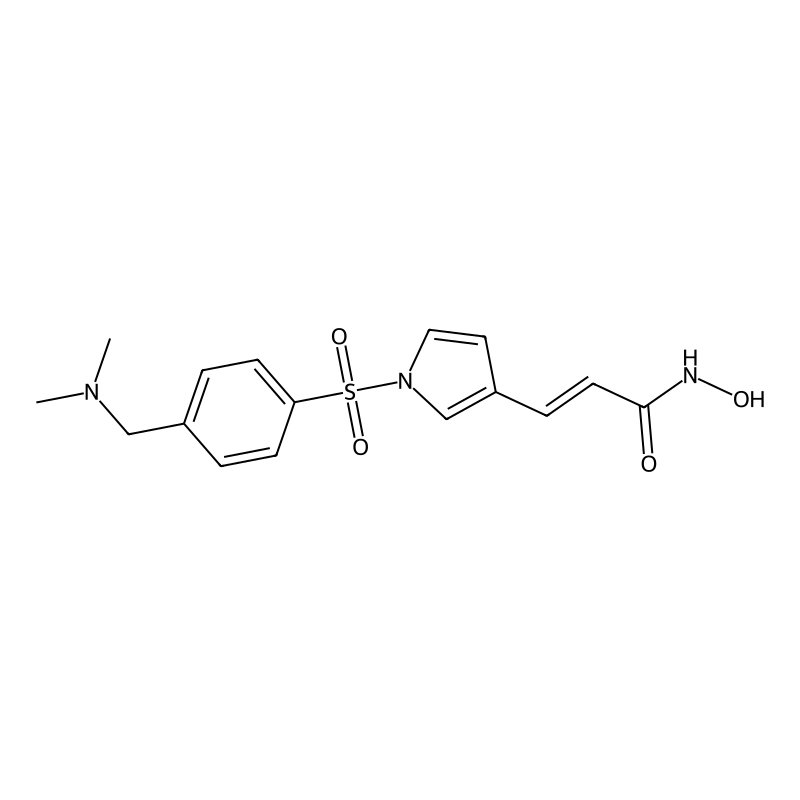

Resminostat functions by inhibiting the activity of histone deacetylases. The inhibition leads to the accumulation of acetylated histones, which disrupts chromatin remodeling and transcriptional regulation of tumor suppressor genes. This mechanism is crucial for inducing apoptosis in cancer cells . The chemical structure of resminostat includes a sulfonamide group linked to a benzene ring, contributing to its reactivity and biological activity .

The biological activity of resminostat is primarily characterized by its antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. In preclinical studies, resminostat demonstrated significant anti-tumor activity in models of cutaneous T-cell lymphoma and hepatocellular carcinoma, among others . The compound also enhances the immune response against tumors by increasing natural killer cell activity and improving antigen presentation .

Resminostat is primarily investigated for its applications in oncology. It has been evaluated in clinical trials for various malignancies, including:

- Hepatocellular carcinoma: Received orphan drug designation from the FDA.

- Cutaneous T-cell lymphoma: Demonstrated efficacy in phase II trials.

- Hodgkin's lymphoma: Underwent evaluation for relapsed or refractory cases.

- Colorectal carcinoma: Studied specifically in K-ras mutated cases .

Its potential extends beyond these indications as ongoing research explores its use in combination therapies with other anticancer agents.

Interaction studies have shown that resminostat can synergize with other therapies, enhancing their efficacy. For instance, when combined with sorafenib or irinotecan, resminostat exhibited additive anti-tumor effects in preclinical models. Additionally, pharmacokinetic studies indicate that resminostat maintains a dose-proportional pharmacokinetic profile with optimal pharmacodynamic activity observed at higher doses .

Resminostat shares similarities with other histone deacetylase inhibitors but stands out due to its unique selectivity and safety profile. Here are some comparable compounds:

| Compound Name | Mechanism | Approved Indications | Unique Features |

|---|---|---|---|

| Vorinostat | Histone deacetylase inhibitor | Cutaneous T-cell lymphoma | First HDAC inhibitor approved by FDA |

| Romidepsin | Histone deacetylase inhibitor | Peripheral T-cell lymphoma | Potent against T-cell malignancies |

| Panobinostat | Histone deacetylase inhibitor | Multiple myeloma | Broad-spectrum HDAC inhibition |

Resminostat's specificity towards HDAC6 and its favorable safety profile make it a promising candidate for further development in cancer therapies .

Resminostat belongs to the hydroxamate class of histone deacetylase inhibitors [1] [2] [3]. This classification is based on its chemical structure, which features a hydroxamic acid functional group that serves as the zinc-binding moiety essential for histone deacetylase enzyme inhibition [4] [5] [6]. The hydroxamate class represents the most extensively studied and clinically validated category of histone deacetylase inhibitors, with multiple compounds from this class having received regulatory approval for cancer treatment [7] [8].

The hydroxamate functional group in resminostat chelates the zinc ion present in the catalytic domain of histone deacetylase enzymes through a bidentate coordination mechanism [9] [10]. This zinc-binding interaction is fundamental to the inhibitory mechanism, as the zinc ion is essential for the hydrolytic cleavage of acetyl groups from lysine residues on histone and non-histone proteins [11] [12]. The hydroxamic acid group coordinates with the zinc ion through both its hydroxyl oxygen and carbonyl oxygen atoms, forming a stable five-membered chelate ring that effectively displaces the water molecule normally involved in the deacetylation reaction [9] [13].

Structurally, resminostat adheres to the classic pharmacophore model for histone deacetylase inhibitors, consisting of three distinct components: a zinc-binding group (the hydroxamic acid), a linker region, and a surface recognition cap group [7] [11] [14]. The hydroxamic acid zinc-binding group is connected via an extended linker to an aromatic cap structure that interacts with amino acid residues at the entrance of the enzyme's active site channel [2] [3]. This tripartite structure allows resminostat to occupy the enzyme's active site tunnel, mimicking the natural acetyl-lysine substrate while maintaining stable coordination with the catalytic zinc ion [15] [13].

The hydroxamate classification carries specific implications for pharmacological properties. Hydroxamate-based histone deacetylase inhibitors typically exhibit high zinc-binding affinity, which contributes to their potent enzymatic inhibition but may also result in less selective interactions with other zinc-dependent enzymes [11] [8]. This class of inhibitors generally demonstrates broad-spectrum activity across multiple histone deacetylase isoforms, though specific structural modifications can confer selectivity preferences [16] [17].

Selectivity Profile

Resminostat exhibits a distinctive selectivity profile characterized by preferential inhibition of specific histone deacetylase isoforms rather than pan-histone deacetylase activity [18] [19] [20]. The compound demonstrates potent inhibition of class I histone deacetylases 1 and 3, along with class IIb histone deacetylase 6, while showing significantly reduced activity against histone deacetylase 8 [5] [6] [21].

The selectivity profile of resminostat is quantitatively defined by its inhibitory concentration values across different histone deacetylase isoforms. The compound exhibits nanomolar potency against histone deacetylase 1 (42.5 nanomolar), histone deacetylase 3 (50.1 nanomolar), and histone deacetylase 6 (71.8 nanomolar) [5] [6]. In contrast, resminostat demonstrates substantially weaker inhibition of histone deacetylase 8, with an inhibitory concentration of 877 nanomolar, representing a greater than 17-fold selectivity margin compared to its most potent target [5] [6].

This selectivity pattern distinguishes resminostat from classical pan-histone deacetylase inhibitors and aligns it with the category of class I and IIb selective inhibitors [18] [19]. The pronounced activity against histone deacetylase 6 is particularly noteworthy, as this isoform plays crucial roles in protein trafficking, cell migration, and metastatic processes [19]. The dual targeting of class I histone deacetylases (1 and 3) and class IIb histone deacetylase 6 provides resminostat with a unique mechanistic profile that may contribute to its observed anti-tumor efficacy [2] [3].

The selectivity profile of resminostat is influenced by structural determinants beyond the hydroxamic acid zinc-binding group. The compound's linker region and cap structure contribute to its preferential binding to specific histone deacetylase active sites [9] [10]. The aromatic cap group, consisting of a sulfonyl-substituted pyrrole linked to a dimethylaminomethyl-phenyl moiety, likely contributes to the observed selectivity through specific interactions with amino acid residues that vary between histone deacetylase isoforms [4] [20].

Mechanistic studies have demonstrated that resminostat's selectivity extends beyond simple binding affinity to encompass differences in binding kinetics and residence time [2] [3]. The compound exhibits optimal pharmacodynamic activity at concentrations above 400 milligrams, where complete histone deacetylase enzyme inhibition is achieved [2] [3]. This concentration-dependent relationship suggests that the selectivity profile may be dose-dependent, with higher concentrations potentially engaging additional histone deacetylase isoforms.

| HDAC Isoform | Class | IC50 (nM) | Selectivity | Source |

|---|---|---|---|---|

| HDAC1 | Class I | 42.5 | High | Reference 21, 26 |

| HDAC3 | Class I | 50.1 | High | Reference 21, 26 |

| HDAC6 | Class IIb | 71.8 | High | Reference 21, 26 |

| HDAC8 | Class I | 877.0 | Low | Reference 21, 26 |

Comparative Analysis with Other Hydroxamate Histone Deacetylase Inhibitors

Resminostat's pharmacological profile can be distinguished from other clinically approved hydroxamate histone deacetylase inhibitors through comparative analysis of potency, selectivity, and mechanistic characteristics [22] [23] [7]. The major hydroxamate-based histone deacetylase inhibitors in clinical use include vorinostat, panobinostat, and belinostat, each demonstrating distinct pharmacological properties despite sharing the same zinc-binding mechanism [22] [23] [7].

In terms of enzymatic potency, resminostat demonstrates intermediate activity compared to other hydroxamate inhibitors [22] [24]. Panobinostat exhibits the highest potency across histone deacetylase isoforms, with inhibitory concentrations in the low nanomolar range (1-3 nanomolar for histone deacetylases 1, 2, 3, and 6) [22] [24]. Belinostat shows similar high potency with inhibitory concentrations ranging from 10-26 nanomolar across class I and class IIb histone deacetylases [22] [24]. Vorinostat demonstrates moderate potency with inhibitory concentrations of 29-60 nanomolar, positioning it closer to resminostat's activity range [22] [24].

The selectivity profile represents the most significant differentiating factor between resminostat and other hydroxamate inhibitors [16] [17]. While vorinostat, panobinostat, and belinostat function as pan-histone deacetylase inhibitors with broad activity across multiple classes [22] [7] [25], resminostat exhibits preferential inhibition of specific isoforms [18] [19] [20]. This selectivity pattern is particularly evident in resminostat's weak inhibition of histone deacetylase 8, contrasting with the nanomolar potency of other hydroxamate inhibitors against this target [5] [22] [6].

Mechanistically, all hydroxamate histone deacetylase inhibitors share the common feature of zinc chelation through bidentate coordination [26] [11] [9]. However, differences in their linker regions and cap structures contribute to distinct binding modes and residence times [9] [10]. Resminostat's unique structural features, including its sulfonyl-pyrrole linker and dimethylaminomethyl-phenyl cap, likely contribute to its distinctive selectivity profile [4] [20].

The clinical development status also differentiates these compounds [27] [28]. Vorinostat, panobinostat, and belinostat have received regulatory approval for specific cancer indications [22] [7] [29], while resminostat remains in clinical development with investigations focused on hepatocellular carcinoma, colorectal cancer, and cutaneous T-cell lymphoma [2] [3] [30] [27].

Pharmacokinetic profiles vary among hydroxamate inhibitors, with implications for dosing and toxicity [2] [3] [26]. Resminostat demonstrates dose-proportional pharmacokinetics with low inter-patient variability, characteristics that may contribute to its reported tolerability profile [2] [3]. The compound lacks the significant myelosuppression observed with some other histone deacetylase inhibitors, potentially reflecting its selective inhibition pattern [2] [3].

From a structure-activity relationship perspective, resminostat's hydroxamate group functions similarly to other compounds in this class, forming the essential zinc chelation that drives histone deacetylase inhibition [11] [9]. However, its distinctive linker and cap modifications result in altered binding kinetics and selectivity that differentiate it from classical pan-histone deacetylase inhibitors [2] [3] [18] [19].

| Compound | Chemical Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Profile | Clinical Status |

|---|---|---|---|---|---|---|---|---|

| Resminostat | Hydroxamate | 42.5 | N/A | 50.1 | 71.8 | 877 | Class I/IIb selective | Phase II |

| Vorinostat (SAHA) | Hydroxamate | 60.0 | 42 | 36.0 | 29.0 | 173 | Pan-HDAC | FDA Approved |

| Panobinostat (LBH-589) | Hydroxamate | 3.0 | 2 | 2.0 | 1.0 | 22 | Pan-HDAC | FDA Approved |

| Belinostat | Hydroxamate | 26.0 | 22 | 19.0 | 10.0 | 22 | Pan-HDAC | FDA Approved |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Other CAS

Wikipedia

Use Classification

Dates

2: Kitazono S, Fujiwara Y, Nakamichi S, Mizugaki H, Nokihara H, Yamamoto N, Yamada Y, Inukai E, Nakamura O, Tamura T. A phase I study of resminostat in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2015 Jun;75(6):1155-61. doi: 10.1007/s00280-015-2741-8. Epub 2015 Apr 7. PubMed PMID: 25847480.

3: Brunetto AT, Ang JE, Lal R, Olmos D, Molife LR, Kristeleit R, Parker A, Casamayor I, Olaleye M, Mais A, Hauns B, Strobel V, Hentsch B, de Bono JS. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2013 Oct 1;19(19):5494-504. doi: 10.1158/1078-0432.CCR-13-0735. Epub 2013 Sep 24. PubMed PMID: 24065624; PubMed Central PMCID: PMC3790647.

4: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Curr Med Chem. 2014;21(23):2642-64. PubMed PMID: 23895688.

5: Wörns MA. Systemic therapy and synergies by combination. Dig Dis. 2013;31(1):104-11. doi: 10.1159/000347202. Epub 2013 Jun 17. Review. PubMed PMID: 23797131.

6: Mandl-Weber S, Meinel FG, Jankowsky R, Oduncu F, Schmidmaier R, Baumann P. The novel inhibitor of histone deacetylase resminostat (RAS2410) inhibits proliferation and induces apoptosis in multiple myeloma (MM) cells. Br J Haematol. 2010 May;149(4):518-28. doi: 10.1111/j.1365-2141.2010.08124.x. Epub 2010 Mar 1. PubMed PMID: 20201941.